5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H6BrNO2S It is a derivative of thiazolidine-2,4-dione, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-phenyl-1,3-thiazolidine-2,4-dione with bromine. The reaction is carried out in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazolidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thiazolidine ring.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazolidine-2,4-dione derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiazolidine derivatives with altered sulfur oxidation states.
Scientific Research Applications
5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-1,3-thiazolidine-2,4-dione: The parent compound without the bromine substitution.
5-(4-bromo-phenylamino)-3-phenyl-1,3-thiazolidine-2,4-dione: A similar compound with an additional phenylamino group.
5-(3-nitro-benzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione: A derivative with a nitrobenzylidene group.
Uniqueness
The presence of the bromine atom at the 5-position in 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research .
Properties
IUPAC Name |
5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-7-8(12)11(9(13)14-7)6-4-2-1-3-5-6/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHNEVQRIPDFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385928 |
Source
|
Record name | 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26959-54-6 |
Source
|
Record name | 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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